molecular formula C13H16N4O3S B14295847 3-(Benzenesulfonyl)-N,N-diethyl-1H-1,2,4-triazole-1-carboxamide CAS No. 123793-36-2

3-(Benzenesulfonyl)-N,N-diethyl-1H-1,2,4-triazole-1-carboxamide

Cat. No.: B14295847
CAS No.: 123793-36-2
M. Wt: 308.36 g/mol
InChI Key: WYRWPTWWFHMCGL-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-N,N-diethyl-1H-1,2,4-triazole-1-carboxamide is a compound that belongs to the class of sulfonyl triazoles. This compound is characterized by the presence of a benzenesulfonyl group attached to a triazole ring, which is further substituted with a diethylcarboxamide group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfonyl)-N,N-diethyl-1H-1,2,4-triazole-1-carboxamide typically involves the reaction of benzenesulfonyl chloride with N,N-diethyl-1H-1,2,4-triazole-1-carboxamide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems also helps in maintaining consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Benzenesulfonyl)-N,N-diethyl-1H-1,2,4-triazole-1-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted benzenesulfonyl derivatives.

Scientific Research Applications

3-(Benzenesulfonyl)-N,N-diethyl-1H-1,2,4-triazole-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Benzenesulfonyl)-N,N-diethyl-1H-1,2,4-triazole-1-carboxamide involves its interaction with specific molecular targets. The benzenesulfonyl group is known to interact with enzymes, potentially inhibiting their activity. The triazole ring can also participate in hydrogen bonding and other interactions with biological molecules, contributing to its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonyl chloride: A precursor in the synthesis of various sulfonyl compounds.

    N,N-diethyl-1H-1,2,4-triazole-1-carboxamide: A related compound without the benzenesulfonyl group.

Uniqueness

3-(Benzenesulfonyl)-N,N-diethyl-1H-1,2,4-triazole-1-carboxamide is unique due to the combination of the benzenesulfonyl group and the triazole ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

123793-36-2

Molecular Formula

C13H16N4O3S

Molecular Weight

308.36 g/mol

IUPAC Name

3-(benzenesulfonyl)-N,N-diethyl-1,2,4-triazole-1-carboxamide

InChI

InChI=1S/C13H16N4O3S/c1-3-16(4-2)13(18)17-10-14-12(15-17)21(19,20)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3

InChI Key

WYRWPTWWFHMCGL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)N1C=NC(=N1)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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